molecular formula C11H17N3O B13875349 3-Methoxy-4-(piperazin-1-yl)aniline

3-Methoxy-4-(piperazin-1-yl)aniline

Cat. No.: B13875349
M. Wt: 207.27 g/mol
InChI Key: FKWGHBMJVNCRQB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(piperazin-1-yl)aniline is an organic compound that features a methoxy group and a piperazine ring attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(piperazin-1-yl)aniline typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and piperazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(4-methyl-1-piperazinyl)aniline
  • 4-(1-Piperazinyl)aniline
  • 3-(4-methylpiperazin-1-yl)aniline

Uniqueness

3-Methoxy-4-(piperazin-1-yl)aniline is unique due to the presence of both a methoxy group and a piperazine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-methoxy-4-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

FKWGHBMJVNCRQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCNCC2

Origin of Product

United States

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